

Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

Cat. No.: *B10769550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl sulfoxide (DSSO) is a pivotal tool in the field of structural proteomics, enabling the exploration of protein-protein interactions (PPIs) and the architecture of protein complexes. This homobifunctional, amine-reactive cross-linking agent is particularly distinguished by its mass spectrometry (MS)-cleavable spacer arm, a feature that significantly simplifies the identification of cross-linked peptides and enhances the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, detailed experimental protocols, and a typical workflow for its application in cross-linking mass spectrometry (XL-MS).

Core Concepts and Chemical Properties

Disuccinimidyl sulfoxide is designed to covalently link proteins that are in close proximity. Its key features include:

- Homobifunctional Structure: DSSO possesses two identical N-hydroxysuccinimide (NHS) esters, which readily react with primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds.^[1]
- MS-Cleavable Spacer Arm: The central sulfoxide-containing spacer arm is the hallmark of DSSO. This bond is susceptible to cleavage under controlled collision-induced dissociation (CID) conditions within a mass spectrometer.^{[2][3]} This fragmentation pattern is crucial for simplifying the analysis of complex spectra generated from cross-linked peptides.^[4]

- Defined Spacer Length: The spacer arm of DSSO has a length of 10.3 Å, providing a defined distance constraint for mapping protein-protein interactions.[1][5]

The CID-induced cleavage of the DSSO linker results in a characteristic signature in the MS/MS spectrum, allowing for the confident identification of cross-linked peptides.[6] This predictable fragmentation simplifies data analysis and enables the use of specialized software for automated identification of cross-linked species.[1]

Chemical and Physical Properties of Disuccinimidyl Sulfoxide

Property	Value	References
Chemical Formula	C ₁₄ H ₁₆ N ₂ O ₉ S	[5][7]
Molecular Weight	388.35 g/mol	[1][5]
CAS Number	1351828-03-9	[5][7]
Spacer Arm Length	10.3 Å	[1][5]
Reactivity	Primary amines (-NH ₂)	[1]
Cleavability	Collision-Induced Dissociation (CID)	[2]
Solubility	Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers.	[6][8][7]
Appearance	Crystalline solid	[8][7]

Experimental Protocols

The following sections provide detailed protocols for the use of DSSO in both *in vitro* and *in vivo* cross-linking experiments.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the interactions between purified proteins or within a protein complex.

Materials:

- Purified protein or protein complex
- DSSO cross-linker
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)

Protocol:

- Protein Preparation: Dissolve the purified protein or protein complex in the Reaction Buffer to a final concentration of 1-10 μ M.[8] Maintaining a micromolar concentration helps to minimize intermolecular cross-linking between different protein complexes.[8]
- DSSO Stock Solution Preparation: Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 μ L of DMSO to create a 50 mM stock solution.[8]
- Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final molar excess of DSSO over the protein. A common starting point is a 20- to 100-fold molar excess.[8] The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[8]
- Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DSSO is quenched.
- Sample Preparation for Mass Spectrometry: The cross-linked sample is now ready for downstream processing, which typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.

In Vivo (In Cellulo) Cross-Linking

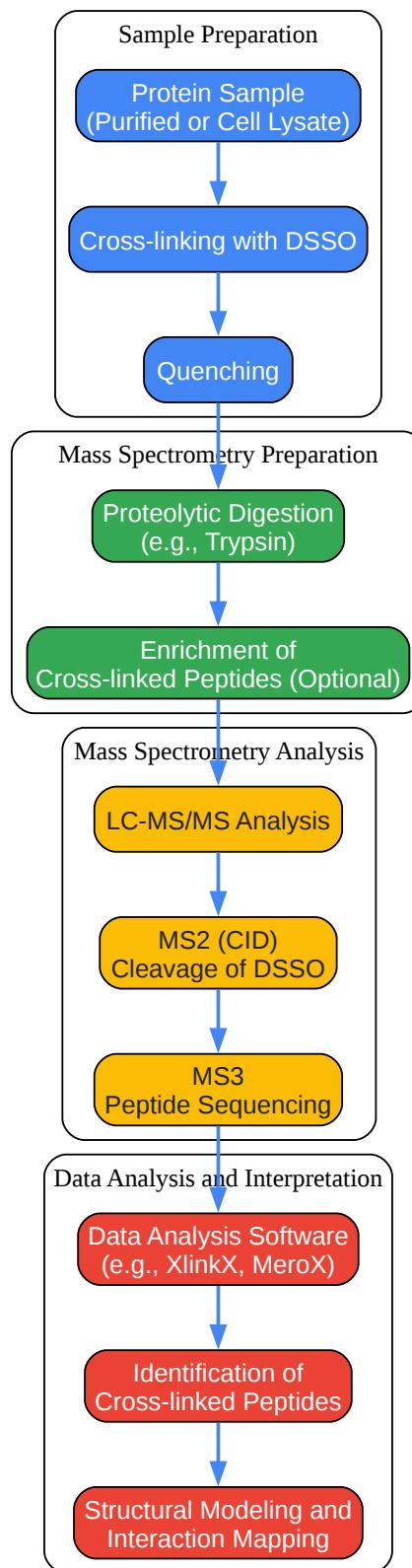
This protocol is designed to capture protein-protein interactions within their native cellular environment.

Materials:

- Cultured cells (e.g., 1×10^7 cells)
- Phosphate-Buffered Saline (PBS), ice-cold
- DSSO cross-linker
- Anhydrous Dimethyl sulfoxide (DMSO)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Cell lysis buffer

Protocol:

- Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any residual media.
- DSSO Stock Solution Preparation: Prepare a fresh stock solution of DSSO in anhydrous DMSO (e.g., 50 mM).[8]
- Cross-Linking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSSO stock solution to a final concentration of 1-5 mM.
- Incubation: Incubate the cell suspension at room temperature for 10 minutes or on ice for 30 minutes.[8] The optimal time and temperature may vary depending on the cell type and target interactions.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20 mM.[8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[8]


- Cell Lysis and Protein Extraction: Pellet the cells by centrifugation and remove the supernatant. Lyse the cells using an appropriate lysis buffer to extract the cross-linked proteins.
- Downstream Analysis: The resulting protein lysate can then be processed for mass spectrometry analysis, which typically includes protein digestion and enrichment of cross-linked peptides.

Quantitative Parameters for DSSO Cross-Linking Experiments

Parameter	In Vitro	In Cellulo	References
Protein Concentration	1-10 μ M	N/A	[8]
DSSO Concentration	20-500-fold molar excess over protein	1-10 mM	[8][9]
Incubation Time	30-60 minutes	10-30 minutes	[8]
Incubation Temperature	Room Temperature	Room Temperature or On Ice	[8]
Quenching Buffer Concentration	20-50 mM	20 mM	[8]

Workflow and Data Analysis

The overall workflow for a typical XL-MS experiment using DSSO involves several key stages, from sample preparation to data interpretation.

[Click to download full resolution via product page](#)

A typical workflow for a cross-linking mass spectrometry experiment using DSSO.

Data Analysis:

The analysis of data from DSSO cross-linking experiments relies on specialized software that can interpret the unique fragmentation patterns.^[1] The MS2 spectrum will contain characteristic doublet ions resulting from the cleavage of the DSSO linker. These doublets are then subjected to MS3 analysis for sequencing of the individual peptides.^[4] This multi-stage fragmentation approach significantly increases the confidence in identifying the cross-linked peptides and their precise modification sites.^[4]

Applications in Research and Drug Development

DSSO-based XL-MS is a powerful technique for:

- Mapping Protein-Protein Interaction Networks: Identifying direct interaction partners of a protein of interest in a complex biological sample.
- Elucidating the Architecture of Protein Complexes: Providing distance constraints that can be used to build low-resolution structural models of protein complexes.^[4]
- Studying Conformational Changes: Detecting changes in protein structure and interactions upon ligand binding, mutation, or post-translational modification.
- Drug Target Validation: Confirming the interaction of a small molecule with its intended protein target and identifying potential off-target effects.

While specific signaling pathway elucidations with DSSO are part of broader proteomic studies, the methodology has been successfully applied to characterize large and dynamic assemblies like the 20S proteasome and chromatin complexes.^{[1][4]} These studies provide valuable insights into the spatial arrangement of subunits and their functional interactions.

Conclusion

Disuccinimidyl sulfoxide has emerged as a valuable reagent in the field of chemical biology and proteomics. Its unique MS-cleavable properties streamline the XL-MS workflow and enhance the reliability of protein-protein interaction data. For researchers in basic science and drug development, DSSO provides a robust method to investigate the intricate molecular machinery of the cell, offering a deeper understanding of protein function in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-protein interaction & protein complex analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Cross-Linking Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10769550#what-is-disuccinimidyl-sulfoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com